Quensyl-1-acetate-d3 is produced by specialized chemical manufacturers, including SynZeal Research Pvt Ltd, which supplies high-quality reference standards with accompanying certificates of analysis (COA) and analytical data. The compound is typically synthesized in controlled laboratory environments to ensure purity and consistency.
Quensyl-1-acetate-d3 falls under the classification of pharmaceutical compounds, specifically as an antimalarial and immunomodulatory agent. It is categorized within the broader class of 4-aminoquinoline derivatives.
The synthesis of Quensyl-1-acetate-d3 involves several key steps that incorporate deuterated reagents to achieve the desired isotopic labeling. The general synthetic route can be summarized as follows:
Technical details regarding reaction conditions (temperature, pressure, solvent systems) are critical for optimizing yield and purity but are often proprietary to manufacturers.
The molecular structure of Quensyl-1-acetate-d3 retains the core framework of hydroxychloroquine with modifications to incorporate deuterium. Its chemical formula can be represented as C18H22D3ClN2O3S, where "D" denotes deuterium atoms.
Quensyl-1-acetate-d3 participates in various chemical reactions typical for acetate derivatives. Notable reactions include:
Technical details about specific reaction conditions (e.g., catalysts, solvents) are essential for replicating these reactions in laboratory settings.
Quensyl-1-acetate-d3 exerts its pharmacological effects primarily through inhibition of lysosomal function and modulation of immune responses. The mechanism involves:
Research indicates that deuterated compounds may exhibit altered pharmacokinetics compared to their non-deuterated counterparts, potentially leading to improved therapeutic profiles.
Relevant data on melting point, boiling point, and specific heat capacity may be available from manufacturer specifications but are generally not disclosed publicly for proprietary compounds.
Quensyl-1-acetate-d3 finds various scientific uses:
Quensyl-1-acetate-d3 (chemical name: 2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethyl acetate-d3) is a deuterated analog of hydroxychloroquine intermediates. Its core structure retains the 7-chloroquinoline moiety and tertiary amine side chain characteristic of antimalarial compounds, with deuterium atoms specifically incorporated at the methyl group of the acetate ester (–OC(O)CD₃). The isotopic labeling occurs at three hydrogen positions, as confirmed by the SMILES notation: ClC(C=C1)=CC2=C1C(NC(C)CCCN(CC)CCOC(C([2H])([2H])[2H])=O)=CC=N2
[1] [7].
Isotopic Labeling Techniques:
Table 1: Structural Identifiers of Quensyl-1-acetate-d3
Identifier | Value |
---|---|
CAS Number (Unlabeled) | 47493-14-1 |
Molecular Formula | C₂₀H₂₅D₃ClN₃O₂ |
SMILES | ClC(C=C1)=CC2=C1C(NC(C)CCCN(CC)CCOC(C([2H])([2H])[2H])=O)=CC=N₂ |
The molecular formula C₂₀H₂₅D₃ClN₃O₂ (molecular weight: 380.9 g/mol) reflects a mass increase of 3 Da compared to the non-deuterated form (377.9 g/mol). This shift is critical for mass spectrometry-based detection, enabling distinct chromatographic separation from protonated analogs [1] [7].
Deuterium Sites and Impact:
Table 2: Isotopic Profile Comparison
Property | Quensyl-1-acetate-d3 | Non-deuterated Form |
---|---|---|
Molecular Weight | 380.9 g/mol | 377.9 g/mol |
Key MS Fragment | m/z 268.1 [M+H]⁺ | m/z 265.1 [M+H]⁺ |
Deuterium Positions | Acetate methyl group | N/A |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0